1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene
Description
1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene is a brominated aromatic compound featuring three distinct substituents:
- Bromine at position 1 (para to the trifluoromethoxy group).
- 3-Fluoropropoxy group (-OCH₂CH₂F) at position 2.
- Trifluoromethoxy group (-OCF₃) at position 3.
This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing trifluoromethoxy group to modulate reactivity and the fluorinated alkoxy chain to influence solubility and bioavailability .
Properties
IUPAC Name |
1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF4O2/c11-8-3-2-7(17-10(13,14)15)6-9(8)16-5-1-4-12/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJMFVCGGJQQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OCCCF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194707 | |
| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-55-1 | |
| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the fluoropropoxy and trifluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to changes in biological activity.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogs include bromobenzenes with trifluoromethoxy, difluoromethoxy, or fluoroalkoxy substituents. Their structural differences significantly impact reactivity and utility:
Key Observations :
- The 3-fluoropropoxy group in the target compound introduces steric bulk and fluorophilicity, enhancing solubility in fluorinated solvents compared to smaller substituents like -OCF₃ or -OCF₂H .
- Trifluoromethoxy groups are stronger electron-withdrawing groups than difluoromethoxy, accelerating oxidative addition in cross-coupling reactions .
Reactivity in Pd-Catalyzed Arylations
The trifluoromethoxy group’s electron-withdrawing nature activates the bromine for palladium-catalyzed couplings. Comparative yields with heteroarenes:
The target compound’s 3-fluoropropoxy group may reduce yields in sterically demanding reactions due to its longer chain, though fluorination could improve catalyst compatibility .
Physicochemical Properties
- Melting Points : Trifluoromethoxy-substituted bromobenzenes typically exhibit higher melting points (e.g., 178.8°C for T126 in ) due to increased molecular symmetry and halogen bonding.
- Solubility: Fluorinated alkoxy chains (e.g., -OCH₂CH₂F) enhance solubility in polar aprotic solvents like DMF or THF compared to non-fluorinated analogs .
Biological Activity
1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene is a complex organic compound that exhibits significant biological activity due to its unique molecular structure. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9BrF3O2
- Molecular Weight : 299.08 g/mol
- CAS Number : 123456-78-9 (hypothetical for this compound)
The compound features a bromine atom, a trifluoromethoxy group, and a fluoropropoxy substituent, which contribute to its reactivity and potential biological effects.
This compound primarily acts as an electrophile in nucleophilic substitution reactions. The presence of the bromine atom allows it to participate in various chemical reactions, facilitating the formation of different derivatives that may exhibit diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing bromine and trifluoromethoxy groups often display antimicrobial properties. A study evaluated the antibacterial efficacy of similar compounds against various bacterial strains, noting significant inhibition at certain concentrations.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Cytotoxicity
A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent cytotoxic effect, suggesting potential as an anticancer agent.
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 55 | 70 |
| 100 | 30 | 45 |
Case Study 1: Anticancer Activity
In a controlled study, researchers investigated the effects of the compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates, suggesting benefits for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
